(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL
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Description
(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL is a useful research compound. Its molecular formula is C8H9ClFNO and its molecular weight is 189.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL are the transient receptor potential vanilloid subtype 1 (TRPV-1) and opioid receptors ASIC-1α . These receptors play a crucial role in nociceptive modulation .
Mode of Action
The compound interacts with its targets through the 3-chlorophenyl and 3-chloro-4-fluorophenyl substitutions at the N1 position of the pyrazole C-region . This interaction leads to the antagonism of TRPV-1 and ASIC-1α, which modulates nociception .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the modulation of nociception, potentially leading to analgesic effects . By antagonizing TRPV-1 and ASIC-1α, the compound may reduce the perception of pain.
Biological Activity
(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL, also known by its CAS number 1269652-47-2, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
The molecular formula of this compound is C8H10ClFNO with a molecular weight of 226.08 g/mol. Its structure features a chiral center, contributing to its biological activity. The compound exhibits high gastrointestinal absorption, which is crucial for its pharmacokinetic profile .
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Tubulin Assembly : Similar to other rigidin-inspired compounds, it has been shown to inhibit tubulin assembly, impacting microtubule dynamics essential for cell division. This action can lead to mitotic arrest in cancer cells, which is a promising avenue for cancer treatment .
- Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. The GI50 values (the concentration required to inhibit cell growth by 50%) are notably low, indicating potent activity .
Biological Activity Data
The following table summarizes the biological activity data for this compound:
Cell Line | GI50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 0.022 | Inhibition of tubulin assembly |
MCF-7 | 0.035 | Antiproliferative effects |
Case Studies and Research Findings
- Antiproliferative Studies : In a study investigating the antiproliferative effects of various rigidin analogues, this compound was found to maintain potency against multidrug-resistant cancer cell lines, suggesting that it can circumvent common resistance mechanisms associated with cancer therapies .
- Molecular Modeling Studies : Molecular simulations have indicated that the compound binds effectively within the colchicine site of β-tubulin, which could explain its ability to disrupt microtubule dynamics and lead to cell death in treated cancer cells .
- Toxicity Assessments : Preliminary toxicity assessments have shown that while the compound is effective at low doses against cancer cells, further studies are needed to evaluate its safety profile in vivo. Current data suggest minimal side effects at therapeutic doses .
Properties
IUPAC Name |
(2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZCJADBZVABTN-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.